3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide
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Description
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C27H23N5O2 and its molecular weight is 449.514. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the pyrazol-4-yl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These groups are known to form strong interactions with various biological targets, potentially leading to changes in the function or activity of these targets .
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to downstream effects such as the inhibition of viral replication, reduction of inflammation, prevention of cancer cell proliferation, and more .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its biological targets.
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2/c1-2-34-25-12-10-24(11-13-25)30-27(33)22(16-28)15-23-19-32(18-20-7-4-3-5-8-20)31-26(23)21-9-6-14-29-17-21/h3-15,17,19H,2,18H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFOULHTDYWSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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